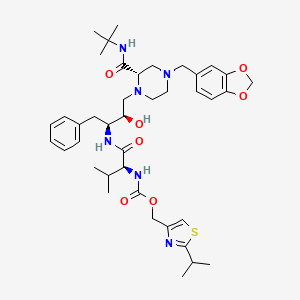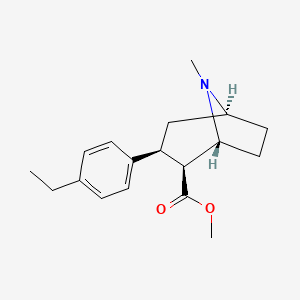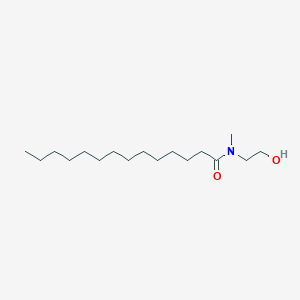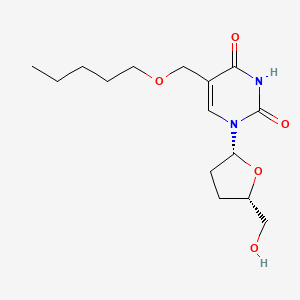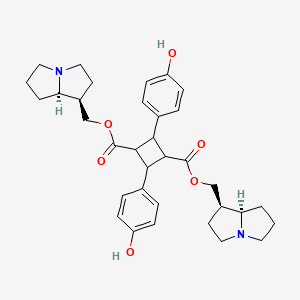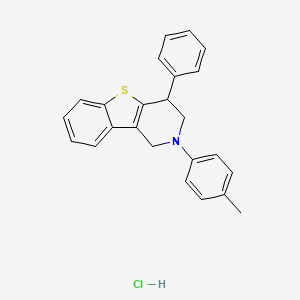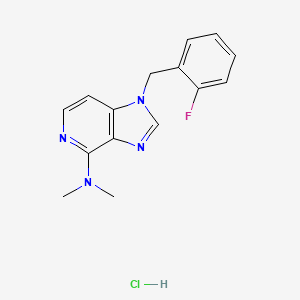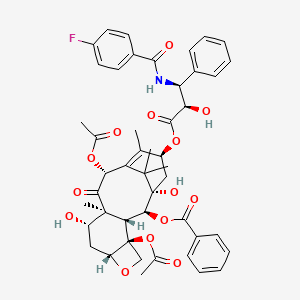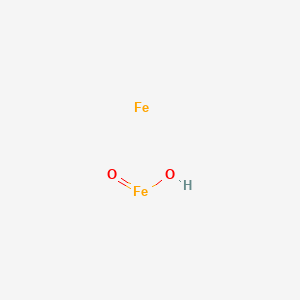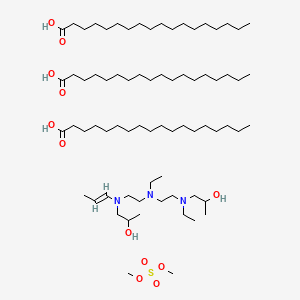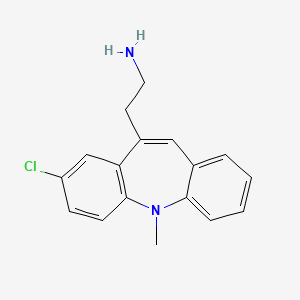
Sparteine camphorsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sparteine camphorsulfonate is a chemical compound derived from sparteine, a naturally occurring lupin alkaloid, and camphorsulfonic acid. Sparteine is known for its use as a chiral ligand in asymmetric synthesis, while camphorsulfonic acid is a sulfonic acid derivative of camphor. The combination of these two compounds results in this compound, which has unique properties and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sparteine camphorsulfonate typically involves the reaction of sparteine with camphorsulfonic acid. The process begins with the extraction of sparteine from natural sources such as Cytisus scoparius or Lupinus mutabilis. Sparteine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of sparteine from plant sources, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using industrial-scale crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Sparteine camphorsulfonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound include N-oxides, secondary amines, and substituted derivatives. These products have various applications in organic synthesis and medicinal chemistry .
科学研究应用
Sparteine camphorsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds. .
Biology: this compound is used in biological studies to investigate the effects of chiral compounds on biological systems. .
Industry: This compound is used in the production of fine chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of sparteine camphorsulfonate involves its interaction with molecular targets such as sodium channels and muscarinic receptors. As a sodium channel blocker, this compound inhibits the influx of sodium ions, thereby reducing neuronal excitability and preventing arrhythmias. Additionally, it may activate M2 and M4 subtypes of muscarinic receptors, contributing to its anticonvulsant effects .
相似化合物的比较
Similar Compounds
Sparteine: A naturally occurring lupin alkaloid with similar chiral properties and applications in asymmetric synthesis.
Lupanine: Another lupin alkaloid with similar chemical structure and biological activities.
Matrine: A quinolizidine alkaloid with similar stereochemistry and applications in medicinal chemistry.
Uniqueness
Sparteine camphorsulfonate is unique due to its combination of sparteine and camphorsulfonic acid, which imparts distinct chiral properties and enhances its solubility and reactivity. This makes it a valuable compound in asymmetric synthesis and other scientific research applications .
属性
CAS 编号 |
54243-49-1 |
|---|---|
分子式 |
C25H42N2O4S |
分子量 |
466.7 g/mol |
IUPAC 名称 |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;7-,10-/m01/s1 |
InChI 键 |
BIHFTRXRGOBWJK-CCBRSWPDSA-N |
手性 SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
相关CAS编号 |
94406-05-0 54243-49-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


